molecular formula C16H20ClNO3S B2719109 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one CAS No. 2034458-88-1

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one

Cat. No.: B2719109
CAS No.: 2034458-88-1
M. Wt: 341.85
InChI Key: PKCDAFDRNRBMLL-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one is a complex organic compound featuring a thiazepane ring system with a chlorophenyl group and a pentenone side chain

Chemical Reactions Analysis

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Coupling Reactions: The compound can undergo coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The thiazepane ring and chlorophenyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one include other thiazepane derivatives and β-ketosulfones. These compounds share structural features but may differ in their reactivity and applications. For example:

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3S/c1-2-3-8-16(19)18-10-9-15(22(20,21)12-11-18)13-6-4-5-7-14(13)17/h2,4-7,15H,1,3,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCDAFDRNRBMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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